1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide
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Overview
Description
1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide is a chemical compound with the molecular formula C9H11N3O3S and a molecular weight of 241.27 g/mol . It is a member of the benzodiazole family, characterized by a benzene ring fused to a diazole ring. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide typically involves the reaction of 1H-1,3-benzodiazole with dimethylamine and a sulfonating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 1H-1,3-benzodiazole, dimethylamine, and sulfonating agents.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Purification: Techniques like recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzodiazole derivatives.
Scientific Research Applications
1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include:
Enzyme Inhibition: Inhibition of key enzymes in metabolic pathways.
Receptor Binding: Interaction with specific receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide
- 4-hydroxy-N,N,2-trimethyl-1-p-toluenesulfonyl-1H-benzimidazole-6-carboxamide
Uniqueness
1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a sulfonamide group on the benzodiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
3-hydroxy-N,N-dimethylbenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-11(2)16(14,15)7-3-4-8-9(5-7)12(13)6-10-8/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXJRWGVFBMACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=CN2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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